molecular formula C24H26N4O9S2 B13758760 6-Amino-4-hydroxy-5-((4-((((4-methylcyclohexyl)oxy)carbonyl)amino)-2-sulphophenyl)azo)naphthalene-2-sulphonic acid CAS No. 59405-30-0

6-Amino-4-hydroxy-5-((4-((((4-methylcyclohexyl)oxy)carbonyl)amino)-2-sulphophenyl)azo)naphthalene-2-sulphonic acid

Cat. No.: B13758760
CAS No.: 59405-30-0
M. Wt: 578.6 g/mol
InChI Key: DSSGQLRLUSQWRK-UHFFFAOYSA-N
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Description

6-Amino-4-hydroxy-5-((4-((((4-methylcyclohexyl)oxy)carbonyl)amino)-2-sulphophenyl)azo)naphthalene-2-sulphonic acid is a complex organic compound known for its vibrant color properties. It is often used in the dye and pigment industry due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-hydroxy-5-((4-((((4-methylcyclohexyl)oxy)carbonyl)amino)-2-sulphophenyl)azo)naphthalene-2-sulphonic acid typically involves multiple steps:

    Diazotization: The process begins with the diazotization of an aromatic amine.

    Coupling Reaction: The diazonium salt formed is then coupled with a naphthalene derivative.

    Sulfonation: The resulting compound undergoes sulfonation to introduce the sulphonic acid group.

    Amidation: The final step involves amidation to introduce the 4-methylcyclohexyl group.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the temperature, pressure, and pH levels.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-hydroxy-5-((4-((((4-methylcyclohexyl)oxy)carbonyl)amino)-2-sulphophenyl)azo)naphthalene-2-sulphonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust.

    Substitution Reagents: Halogens, nitro compounds.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Aromatic amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

6-Amino-4-hydroxy-5-((4-((((4-methylcyclohexyl)oxy)carbonyl)amino)-2-sulphophenyl)azo)naphthalene-2-sulphonic acid has diverse applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and inks.

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with various molecular targets:

    Molecular Targets: Enzymes, proteins, and nucleic acids.

    Pathways Involved: The compound can inhibit or activate specific biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-4-hydroxy-5-((4-((((4-methylcyclohexyl)oxy)carbonyl)amino)-2-sulphophenyl)azo)naphthalene-2-sulphonic acid: Known for its unique color properties and stability.

    Other Azo Compounds: Similar in structure but may differ in color intensity and stability.

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique properties such as high stability, intense coloration, and versatility in various applications.

Properties

CAS No.

59405-30-0

Molecular Formula

C24H26N4O9S2

Molecular Weight

578.6 g/mol

IUPAC Name

6-amino-4-hydroxy-5-[[4-[(4-methylcyclohexyl)oxycarbonylamino]-2-sulfophenyl]diazenyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C24H26N4O9S2/c1-13-2-6-16(7-3-13)37-24(30)26-15-5-9-19(21(11-15)39(34,35)36)27-28-23-18(25)8-4-14-10-17(38(31,32)33)12-20(29)22(14)23/h4-5,8-13,16,29H,2-3,6-7,25H2,1H3,(H,26,30)(H,31,32,33)(H,34,35,36)

InChI Key

DSSGQLRLUSQWRK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)OC(=O)NC2=CC(=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)O)N)S(=O)(=O)O

Origin of Product

United States

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